Fmoc-L-citrulline

Descripción general

Descripción

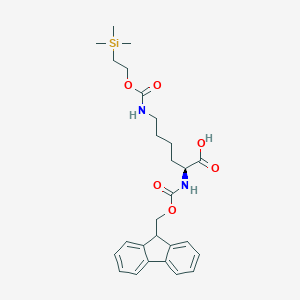

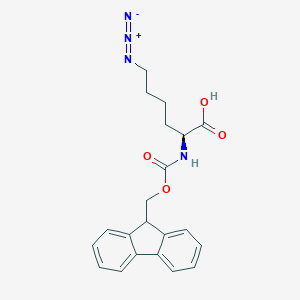

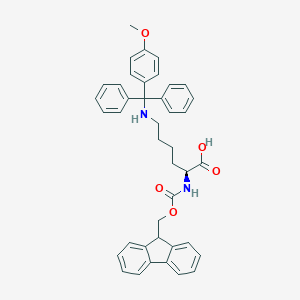

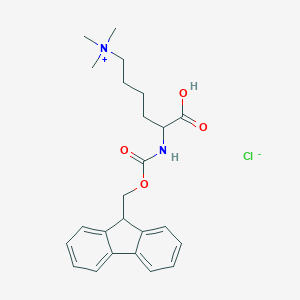

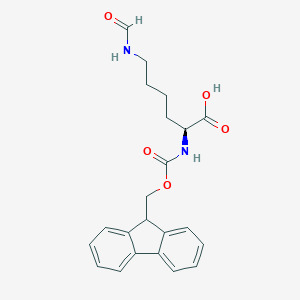

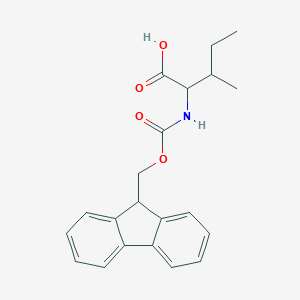

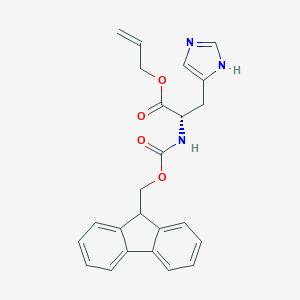

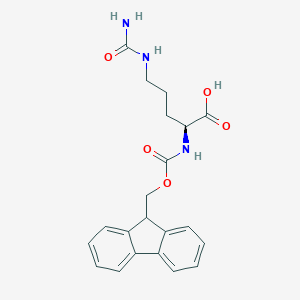

Fmoc-L-citrulline is a derivative of the amino acid citrulline, where the N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group . It appears as a white powder .

Synthesis Analysis

The synthesis of Fmoc-L-citrulline involves the reaction of citrulline with 9-fluorenylmethylchloroformate (FMOC-Cl). The reaction is optimized with respect to pH, buffer concentration, and reproducibility .Molecular Structure Analysis

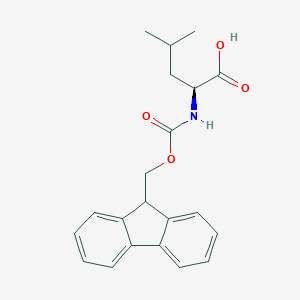

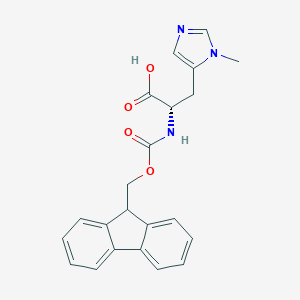

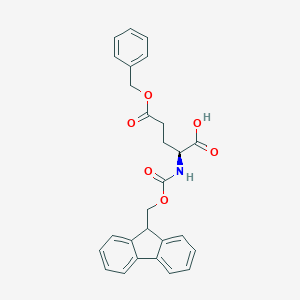

The molecular formula of Fmoc-L-citrulline is C21H23N3O5, and its molecular weight is 397.42 . The structure involves a citrulline molecule where the N-terminus is protected by the Fmoc group .Chemical Reactions Analysis

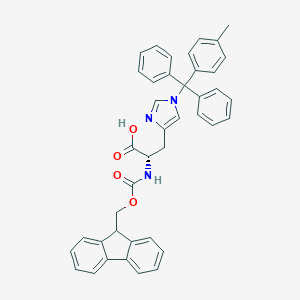

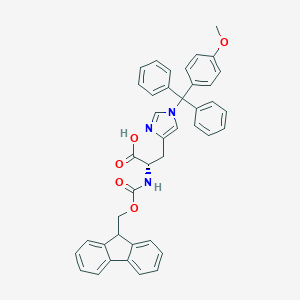

Fmoc-L-citrulline is used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . The Fmoc group is base-labile and can be rapidly removed by a base, such as piperidine .Physical And Chemical Properties Analysis

Fmoc-L-citrulline is a white powder with a melting point of 160-165 °C . It has an optical rotation of [a]D20 = -9 ± 2º (C=1 in DMF) and should be stored at 0-8 °C .Aplicaciones Científicas De Investigación

Application Summary

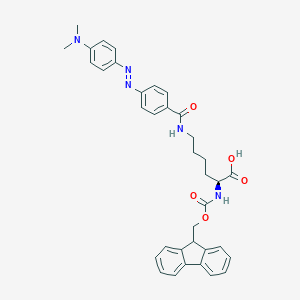

Fmoc-L-citrulline is used in the development of high-performance liquid chromatography (HPLC) methods for the determination of citrulline and other amino acids relevant to intestinal diseases .

Methods of Application

The amino acids are derivatized with 9-fluorenylmethylchloroformate (FMOC-Cl), and their derivatives are separated on two different columns, a core–shell column (Halo C18) and a silica-based monolith (Chromolith Performance RP-18) . The derivatization reaction was optimized with respect to pH, buffer concentration, and reproducibility .

Results or Outcomes

This proposed HPLC-UV method was satisfactorily applied to the analysis of a real plasma sample .

Peptide Synthesis

Application Summary

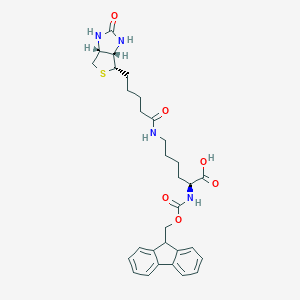

Fmoc-L-citrulline is used as a reagent for peptide synthesis . It is an analog of Arginine and Lysine .

Methods of Application

In peptide synthesis, Fmoc-L-citrulline is used as a building block. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group during peptide synthesis .

Results or Outcomes

The use of Fmoc-L-citrulline in peptide synthesis allows for the creation of complex peptides with specific properties .

Development of Low Molecular Weight Organic Gelators

Application Summary

Fmoc-L-citrulline has been used in the development of low molecular weight organic gelators .

Methods of Application

The Fmoc moiety in di-Fmoc-L-citrulline is used to construct or design various new synthetic Fmoc-based low molecular weight organic gelators .

Results or Outcomes

The findings provide a lead to construct or design various new synthetic Fmoc-based low molecular weight organic gelators for several potential applications .

Drug Development

Application Summary

Fmoc-L-citrulline is used in drug development, particularly in the creation of peptides with antimicrobial, antithrombotic, opioid, and antioxidant activities .

Methods of Application

In drug development, Fmoc-L-citrulline is used as a building block in the synthesis of peptides. The Fmoc group protects the amino group during peptide synthesis .

Results or Outcomes

The use of Fmoc-L-citrulline in drug development allows for the creation of complex peptides with specific properties, which are important in the development of new drugs .

Cardiovascular Health

Application Summary

Fmoc-L-citrulline is used in the study of cardiovascular health . It is efficiently turned into L-arginine in the kidneys after supplementation, which makes it a good choice for increasing nitric oxide synthesis in the body .

Methods of Application

In cardiovascular health research, Fmoc-L-citrulline is used as a supplement to increase nitric oxide synthesis in the body .

Results or Outcomes

The use of Fmoc-L-citrulline in cardiovascular health research has shown potential benefits in improving blood flow and pressure .

Exercise Performance

Application Summary

Fmoc-L-citrulline is used in the study of exercise performance . It has been found to have an ergogenic effect in exercise performance .

Methods of Application

In exercise performance research, Fmoc-L-citrulline is used as a supplement to study its effects on muscle fatigue and sport performance .

Results or Outcomes

The use of Fmoc-L-citrulline in exercise performance research has shown potential benefits in improving muscle fatigue and enhancing sport performance .

Safety And Hazards

Direcciones Futuras

Fmoc-L-citrulline, like other Fmoc-protected amino acids, is widely used in peptide synthesis. The development of the Fmoc group has significantly facilitated the conduct of chemical peptide synthesis . The future of these molecules is promising due to their improved pharmacokinetic and pharmacodynamic properties over linear peptides .

Propiedades

IUPAC Name |

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMSMZSRTIOFOK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373252 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-citrulline | |

CAS RN |

133174-15-9 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.